Propyl hexanoate

Catalog No.
S571174
CAS No.
626-77-7
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl hexanoate

CAS Number

626-77-7

Product Name

Propyl hexanoate

IUPAC Name

propyl hexanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3

InChI Key

HTUIWRWYYVBCFT-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in alcohol; insoluble in water

Canonical SMILES

CCCCCC(=O)OCCC

The exact mass of the compound Propyl hexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53784. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Propyl hexanoate (CAS 626-77-7) is a high-purity, medium-chain aliphatic ester that serves as a critical building block in flavor formulation, fragrance compounding, and specialized solvent applications. Characterized by a boiling point of 187 °C and a flash point of 52 °C, it occupies a strategic physical property space between highly volatile ethyl esters and heavier butyl analogs. For industrial buyers and formulation scientists, this compound offers a balanced lipophilicity and controlled vapor pressure, making it a targeted procurement choice when sustained aroma release, stable phase partitioning, and precise thermal processability are required.

Attempting to substitute propyl hexanoate with its more common in-class analog, ethyl hexanoate, frequently leads to formulation failure due to mismatched thermodynamic properties. Ethyl hexanoate possesses a significantly lower boiling point and higher vapor pressure, resulting in premature flash-off during thermal processing steps such as pasteurization or baking [1]. Conversely, substituting with longer-chain esters like butyl hexanoate alters the sensory profile toward heavier notes and reduces the compound's volatility below the threshold required for effective headspace release. Consequently, exact procurement of propyl hexanoate is necessary to maintain the precise release kinetics and phase stability demanded by advanced multiphase formulations.

Higher Thermal Retention in High-Temperature Processing

In manufacturing environments involving heat treatment, the volatility of an ester directly dictates its residual concentration in the final product. Propyl hexanoate exhibits a boiling point of 187 °C, which is substantially higher than that of the industry-standard ethyl hexanoate (168 °C) . This 19 °C differential significantly reduces the rate of evaporation during thermal processing, ensuring that formulations maintain their intended active ester concentration without the need for initial overdosing.

Evidence DimensionBoiling Point / Thermal Volatility
Target Compound Data187 °C
Comparator Or BaselineEthyl hexanoate (168 °C)
Quantified Difference+19 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures higher residual active concentrations in heat-treated consumer products, minimizing material waste and formulation costs.

Increased Lipophilicity for Stable Oil-Phase Partitioning

The stability of an ester in multiphase systems (e.g., beverages, cosmetics) is governed by its octanol-water partition coefficient. Propyl hexanoate possesses a calculated LogP of 3.37, compared to approximately 2.83 for ethyl hexanoate . This enhanced lipophilicity drives propyl hexanoate preferentially into the lipid phase of oil-in-water emulsions, shielding the ester from the aqueous interface where rapid hydrolysis and subsequent degradation typically occur.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP = 3.37
Comparator Or BaselineEthyl hexanoate (LogP = ~2.83)
Quantified Difference+0.54 LogP units
ConditionsCalculated partition coefficient at 25 °C

Critical for formulators requiring stable, long-lasting aroma profiles in lipid-rich cosmetics or complex food emulsions.

Lower Vapor Pressure for Sustained Headspace Release

For applications requiring a sustained, middle-note sensory release rather than an immediate top-note flash, vapor pressure is the defining metric. Propyl hexanoate exerts a vapor pressure of 0.608 mmHg at 25 °C, which is less than half the vapor pressure of ethyl hexanoate (typically >1.5 mmHg at 25 °C) [1]. This controlled volatility ensures a steady, prolonged release of the active compound into the headspace, preventing the rapid sensory depletion associated with lighter esters.

Evidence DimensionVapor Pressure
Target Compound Data0.608 mmHg
Comparator Or BaselineEthyl hexanoate (>1.5 mmHg)
Quantified Difference>50% reduction in vapor pressure
ConditionsMeasured at 25.00 °C

Enables the design of controlled-release fragrances and flavors that maintain their sensory impact over an extended shelf life.

Thermal-Processed Flavor Formulations

Directly leveraging its 187 °C boiling point, propyl hexanoate is a highly effective choice for baked goods, pasteurized beverages, and hot-fill consumer products where lighter esters would be lost to evaporation.

Lipid-Based Cosmetic and Beverage Emulsions

Utilizing its LogP of 3.37, this compound is specifically suited for oil-in-water emulsions, ensuring the active ingredient remains partitioned in the lipid phase to minimize aqueous hydrolysis .

Sustained-Release Fragrance Compounding

Benefiting from its vapor pressure of 0.608 mmHg, propyl hexanoate serves as a structural middle-note in fragrance compounding, providing a prolonged release profile compared to highly volatile top-note esters .

Physical Description

Liquid
colourless to pale yellow liquid with an ethereal, pineapple-blackberry odou

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

158.130679813 Da

Monoisotopic Mass

158.130679813 Da

Boiling Point

184.00 to 187.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.865-0.871

Melting Point

-69 °C

UNII

30A840S94U

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 87 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 48 of 135 companies with hazard statement code(s):;
H226 (95.83%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

626-77-7

Wikipedia

Propyl_hexanoate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Hexanoic acid, propyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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